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molecular formula C11H11N3O3 B8570426 4-Morpholino-2-nitrobenzonitrile

4-Morpholino-2-nitrobenzonitrile

Cat. No. B8570426
M. Wt: 233.22 g/mol
InChI Key: AHAKSKWSLHPGIM-UHFFFAOYSA-N
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Patent
US08129386B2

Procedure details

To a cooled mixture of tin(II) chloride dihydrate 12.8 g (56.7 mmol) in conc. HCl mL with ice bath was added 4-(morpholin-4-yl)-2-nitrobenzonitrile 4.20 g (16.09 mmol) and stirred at room temperature for 2 hours. The reaction mixture was poured into diluted NaOH solution and extracted into ethyl acetate. The organic layer was washed with water and brine, dried over MgSO4 and the solvent was evaporated. The crude product was washed with diethyl ether to give the title compound 3.13 g as off-white solid. Yield 95.0%.
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[N:6]1([C:12]2[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[C:14]([N+:20]([O-])=O)[CH:13]=2)[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1.[OH-].[Na+]>Cl>[NH2:20][C:14]1[CH:13]=[C:12]([N:6]2[CH2:7][CH2:8][O:9][CH2:10][CH2:11]2)[CH:19]=[CH:18][C:15]=1[C:16]#[N:17] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
N1(CCOCC1)C1=CC(=C(C#N)C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
WASH
Type
WASH
Details
The crude product was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C#N)C=CC(=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.13 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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